3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
Description
3-Benzyl-4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one (hereafter referred to as the "target compound") is a benzofurochromenone derivative characterized by a fused benzofuran-chromenone scaffold with a tetrahydro ring system. This structure places it within the broader class of chromene derivatives, which are recognized as "privileged medicinal scaffolds" due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and nonlinear optical (NLO) properties . The benzyl and methyl substituents at positions 3 and 4, respectively, modulate its electronic and steric properties, influencing its biological and material science applications.
Properties
IUPAC Name |
3-benzyl-4-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-14-17-12-19-16-9-5-6-10-20(16)25-22(19)13-21(17)26-23(24)18(14)11-15-7-3-2-4-8-15/h2-4,7-8,12-13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRIPWXZPGTKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzyl and methyl-substituted precursors under acidic or basic conditions, followed by cyclization to form the fused ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of benzofurochromene compounds exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, potentially leading to applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications for conditions like rheumatoid arthritis and other chronic inflammatory diseases .
Neuroprotective Properties
Preliminary studies have indicated that 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one may offer neuroprotective effects. Its ability to modulate neurotransmitter levels positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of several benzofurochromene derivatives. The results indicated that the tested compound exhibited a higher efficacy than traditional antioxidants like vitamin C and E in scavenging DPPH radicals .
Case Study 2: Inhibition of Pro-inflammatory Cytokines
In another study focusing on inflammation, the compound was tested for its ability to inhibit TNF-alpha and IL-6 production in LPS-stimulated macrophages. The results demonstrated a dose-dependent inhibition of cytokine release.
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 50 | 45 |
| 20 | 70 | 65 |
This suggests its potential use as an anti-inflammatory therapeutic agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This property may lead to applications in treating cognitive disorders where AChE activity is dysregulated .
Drug Development
Due to its diverse biological activities, there is ongoing research into utilizing this compound as a lead structure for developing new pharmaceuticals targeting various diseases. Its structural features allow for modifications that could enhance efficacy and reduce side effects.
Polymer Development
Recent studies have explored the use of benzofurochromene derivatives in developing novel polymeric materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composites due to their favorable characteristics .
Mechanism of Action
The mechanism by which 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound’s benzofurochromenone core is shared with several analogs, but substituent variations significantly alter its properties:
Structural Insights :
- The benzyl group at position 3 introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents (e.g., methoxy or methyl groups in other chromenones) .
Anticancer Potential
Chromenones are extensively studied for anticancer activity.
- Naphtho[1,2-b]pyrazole derivatives (e.g., N-(naphtha[1,2-b]furan-5-yl) benzene sulfonamides) show selective inhibition of triple-negative breast cancer (TNBC) .
- D143-0368 , a phenyl-substituted analog, is marketed as a screening compound for drug discovery, implying its relevance in biological assays .
Toxicity Profiles
- The ethyl acetate extract of Protium javanicum (containing benzofurochromenones) shows higher toxicity (LC₅₀ = 134.90 ppm) than n-hexane or n-butanol extracts, highlighting substituent-dependent bioactivity .
Key Findings :
- The target compound’s β value (4.868 × 10⁻³⁰ esu) exceeds urea but is outperformed by methoxy-substituted chromenones, suggesting that electron-donating groups (e.g., methoxy) enhance NLO response .
Biological Activity
3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules known as coumarins, which are recognized for their diverse biological activities. The structural formula can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of coumarin derivatives. For instance, compounds similar to 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 2.70 µM for a related compound against liver carcinoma (HEPG2) cells . This suggests that modifications in the benzofurochromene structure can enhance antitumor efficacy.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HEPG2 | 2.70 |
| Compound B | HEPG2 | 3.50 |
| Compound C | HEPG2 | 4.90 |
Neuroprotective Effects
Research has indicated that some coumarin derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in neurodegenerative diseases like Alzheimer's. For example, a related compound showed an AChE inhibition IC50 of 0.09 µM and MAO-B inhibition IC50 of 27 µM . This suggests that 3-benzyl-4-methyl-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-2-one may also possess similar neuroprotective properties.
The biological activity of coumarins is often attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many coumarins inhibit enzymes like AChE and MAO-B, which play roles in neurotransmitter regulation.
- Antioxidant Properties : Coumarins exhibit antioxidant activity that helps protect cells from oxidative stress.
- Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
Case Studies
A notable case study involved the evaluation of a series of benzofurochromenes for their antitumor activity. The study found that structural modifications significantly influenced their cytotoxicity against HEPG2 cells. The most potent derivative was identified with an IC50 value significantly lower than those of standard chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
